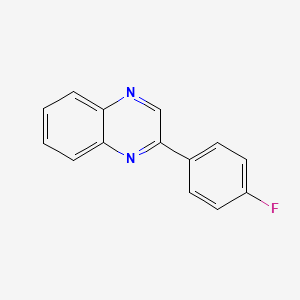

2-(4-Fluorophenyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

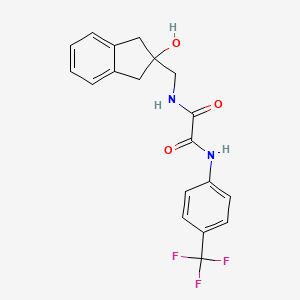

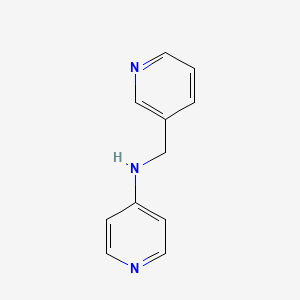

2-(4-Fluorophenyl)quinoxaline is a chemical compound with the empirical formula C14H9FN2 and a molecular weight of 224.23 . It is a solid substance . The dihedral angle between the benzene ring and the quinoxaline ring system is 22.2° .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .Molecular Structure Analysis

The structure of 2-(4-Fluorophenyl)quinoxaline is established based on its spectral data and elemental analysis . The dihedral angle between the benzene ring and the quinoxaline ring system is 22.2° .Chemical Reactions Analysis

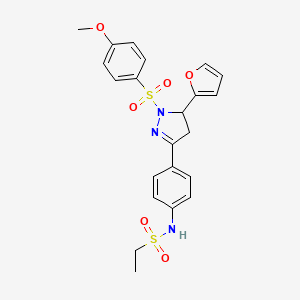

Quinoxaline derivatives can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)quinoxaline is a solid substance . It has an empirical formula of C14H9FN2 and a molecular weight of 224.23 .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Design

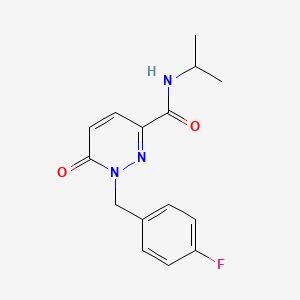

- In the crystal structure of 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine, the quinoxaline system exhibits specific dihedral angles with the 4-fluorophenyl and pyridine rings. This highlights its potential in molecular design and crystal engineering (Koch, Schollmeyer, & Laufer, 2009).

Optical and Morphological Studies

- Tri-fluoromethyl substituted quinoxaline derivatives show distinct optical properties like absorption, emission, and Aggregation Induced Emission (AIE), indicating their potential in photophysical applications (Rajalakshmi & Palanisami, 2020).

Therapeutic Research

- Pyridinylquinoxalines and pyridinylpyridopyrazines, including 2-(4-fluorophenyl) derivatives, have been explored as p38 alpha MAP kinase inhibitors, highlighting their potential in therapeutic research (Koch et al., 2010).

Polymer and Material Science

- Synthesis of phenylquinoxaline oligomers, including 2-(4-fluorophenyl)quinoxaline, reveals significant solubility and thermal properties, suggesting applications in high-performance polymers and materials (Baek & Harris, 2005).

Fluorescence and Photovoltaic Applications

- Studies on fluorophenyl quinoxalines, like the synthesis of a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative, demonstrate their use in fluorescence and photovoltaic applications (Koner & Ray, 2008).

Nanotechnology and Sensor Development

- 2-(4-Fluorophenyl)quinoxaline derivatives are being explored in the field of nanotechnology and as viscosity-sensitive fluorescent probes, indicating their potential in sensor technology (Wang et al., 2009).

Advanced Synthesis Techniques

- Novel synthetic routes for biologically active quinoxalines, including 2-(4-fluorophenyl)quinoxaline derivatives, showcase advancements in synthesis techniques relevant to medicinal chemistry (Khatoon & Abdulmalek, 2021).

Wirkmechanismus

While the specific mechanism of action for 2-(4-Fluorophenyl)quinoxaline is not mentioned in the retrieved papers, quinoxaline derivatives have been found to exhibit various biological activities. For example, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .

Safety and Hazards

Zukünftige Richtungen

Quinoxaline derivatives, including 2-(4-Fluorophenyl)quinoxaline, have shown promise in various areas of research due to their wide range of biological properties . Future research could focus on designing and synthesizing new quinoxaline-based compounds as potential drugs of anticancer potency against bladder cancers .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKAVCQOVDGECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)